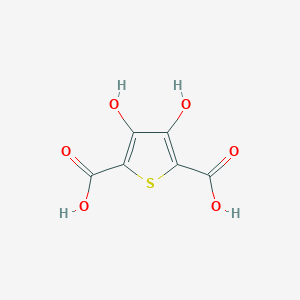
3,4-Dihydroxythiophene-2,5-dicarboxylic acid
Übersicht
Beschreibung
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: is an organic compound with the molecular formula C6H4O6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its two hydroxyl groups at positions 3 and 4, and two carboxylic acid groups at positions 2 and 5 on the thiophene ring. These functional groups make it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxythiophene-2,5-dicarboxylic acid can be synthesized through the oxidation of thiophene derivatives. One common method involves the oxidation of thiophene-2,5-dicarboxylic acid using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the thiophene ring to introduce the hydroxyl groups at positions 3 and 4.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides, and other electrophiles under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dihydroxythiophene-2,5-dicarboxylic acid is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of pharmaceuticals and agrochemicals .
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The presence of hydroxyl and carboxylic acid groups makes it a suitable candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of functional polymers and coatings. Its ability to form stable complexes with metals makes it valuable in materials science .
Wirkmechanismus
The mechanism of action of 3,4-dihydroxythiophene-2,5-dicarboxylic acid and its derivatives involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxythiophene-2,5-dicarboxylic acid: Similar structure but with methoxy groups instead of hydroxyl groups.
3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester: An ester derivative with ethyl groups replacing the hydrogen atoms of the carboxylic acids.
Uniqueness: this compound is unique due to its combination of hydroxyl and carboxylic acid groups, which provide a balance of hydrophilic and reactive sites. This makes it particularly versatile in chemical synthesis and applications compared to its analogs .
Eigenschaften
IUPAC Name |
3,4-dihydroxythiophene-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6S/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQSEUFVWQCHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311537 | |
| Record name | 2,5-dicarboxy-3,4-dihydroxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-58-7 | |
| Record name | NSC243798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dicarboxy-3,4-dihydroxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)


